Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity is a chemical compound that has garnered attention due to its association with the pharmaceutical agent Pioglitazone, which is primarily used in the treatment of type 2 diabetes. This impurity arises during the synthesis of Pioglitazone and can impact the drug's efficacy and safety profile. Understanding this compound involves examining its sources, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential applications.
The compound is a byproduct formed during the synthetic processes of Pioglitazone. Pioglitazone itself is derived from thiazolidinedione compounds and is recognized for its role as a peroxisome proliferator-activated receptor gamma agonist. The presence of impurities like Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether is critical to monitor as they can influence the pharmacological properties of the final drug product.
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity can be classified under the category of pharmaceutical impurities. Specifically, it falls into the class of organic compounds that may arise during drug synthesis. Its classification is essential for regulatory compliance, as impurities must be identified and quantified to ensure drug safety and efficacy.
The synthesis of Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity typically occurs through various chemical reactions involved in the production of Pioglitazone. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to minimize the formation of undesired impurities. Analytical techniques like high-performance liquid chromatography are frequently employed to monitor the reaction progress and quantify impurities.
The molecular structure of Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity features a dimeric arrangement derived from two Pioglitazone units linked by an ether bond. The key components include:
The molecular formula for this impurity can be represented as , indicating its composition in terms of carbon, hydrogen, nitrogen, and oxygen atoms. Detailed spectroscopic data (NMR, IR) would provide further insights into its structural characteristics.
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity can undergo various chemical reactions:
Each reaction pathway would require specific conditions such as catalysts or reagents to facilitate transformations while minimizing further impurity formation.
The mechanism by which Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity exerts effects is not entirely understood but is believed to relate closely to its structural similarity with Pioglitazone.
Research indicates that monitoring such impurities is crucial for ensuring that therapeutic agents maintain their intended efficacy without unexpected side effects.
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity exhibits various physical properties:
Key chemical properties include:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are essential for determining these properties accurately.
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity serves several scientific purposes:
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity features a symmetric bis-thiazolidinedione structure linked by a para-phenoxy ether bridge. Its core consists of two 2,4-dioxothiazolidin-5-yl-methylphenyl moieties connected via an oxygen atom at the para positions of each phenyl ring. The IUPAC name, 5-[[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, systematically describes this arrangement:
Table 1: Nomenclature Synonyms
Name Type | Designation | |
---|---|---|
IUPAC Name | 5-[[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
Pharmacopeial Identifier | Pioglitazone EP Impurity F | |
Common Research Synonym | Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity | |
Alternative Code | Pioglitazone Impurity 6 | [3] [6] |
The molecular formula C₂₀H₁₆N₂O₅S₂ is universally confirmed across analytical reports and supplier specifications [1] [2] . Key compositional features include:
Table 2: Molecular Formula Breakdown
Element | Atom Count | Role in Structure | |
---|---|---|---|
Carbon (C) | 20 | Aromatic rings, aliphatic chains, carbonyl groups | |
Hydrogen (H) | 16 | Saturation of carbon skeletons | |
Nitrogen (N) | 2 | Thiazolidinedione ring nitrogens (imide and amide) | |
Oxygen (O) | 5 | Ether bridge, carbonyl groups (2,4-dioxo) | |
Sulfur (S) | 2 | Thiazolidinedione ring heteroatoms | [1] [3] |
This impurity exhibits no chiral centers due to its symmetric dimeric structure. The absence of stereoisomers is confirmed through:
The compound is unambiguously registered under CAS Number 1391052-15-5, serving as its universal identifier in chemical databases, regulatory filings, and commercial catalogs [3] [6] [9]. Regulatory pharmacopeial codes include:
Table 3: Physicochemical Properties and Commercial Availability
Property | Value | Source/Measurement Method | |
---|---|---|---|
Boiling Point | 685.7±40.0 °C (Predicted) | Computational estimation | |
Density | 1.466±0.06 g/cm³ (Predicted) | QSPR modeling | |
pKa | 6.03±0.50 (Predicted) | Potentiometric prediction | |
Commercial Pack Size | 25 mg, 250 mg | TRC Chemicals, Santa Cruz Biotechnology | |
Typical Price Range | $165 (25mg), $380 (25mg) | Supplier-specific pricing | [6] [2] [9] |
Table 4: Key Commercial Suppliers
Supplier | Catalog Number | Pack Size | Price (USD) | |
---|---|---|---|---|
TRC Chemicals | D289250 | 25 mg | $165 | |
Santa Cruz Biotechnology | sc-500043 | 25 mg | $380 | |
Smolecule | S875699 | Variable | Inquire | [1] [2] [3] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3